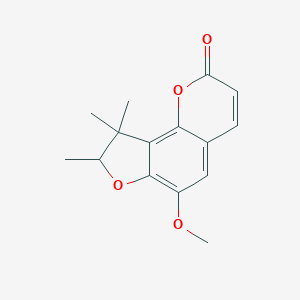
Nieshoutin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nieshoutin is a natural product derived from the bark of the tree, Schotia brachypetala, which is native to southern Africa. It has been used traditionally for its medicinal properties, and recent scientific research has shown its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of Nieshoutin is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the antioxidant defense system in cells, which helps to protect against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Nieshoutin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anticancer properties, which may be due to its ability to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Nieshoutin in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects on cells than synthetic compounds. However, one limitation is that the availability of Nieshoutin is limited, which can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for research on Nieshoutin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of Nieshoutin and its potential side effects. Finally, more efficient synthesis methods are needed to make Nieshoutin more readily available for research purposes.
Conclusion:
In conclusion, Nieshoutin is a natural product with potential therapeutic properties. Scientific research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent. Further research is needed to fully understand its mechanism of action and potential side effects. However, its natural origin and potential therapeutic benefits make it an interesting area of research for the future.
Métodos De Síntesis
The synthesis of Nieshoutin involves the extraction of the bark of Schotia brachypetala using a solvent such as ethanol or methanol. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC). The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
Nieshoutin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
15870-93-6 |
|---|---|
Nombre del producto |
Nieshoutin |
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
Clave InChI |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
SMILES canónico |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



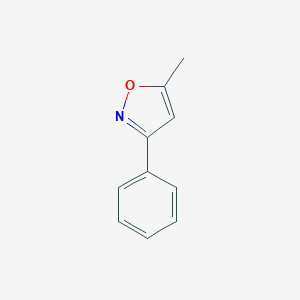
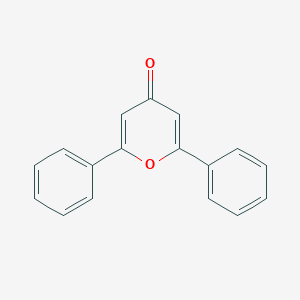
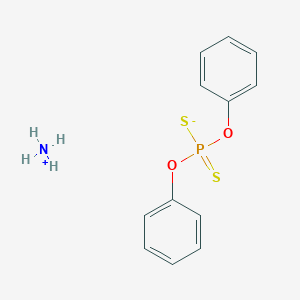
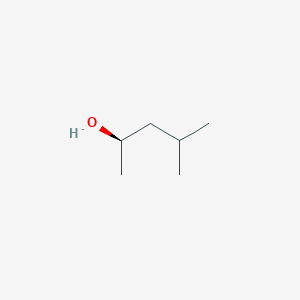
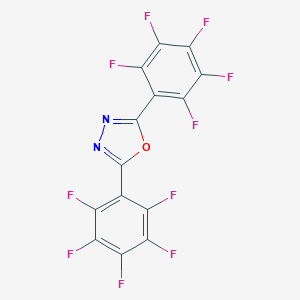
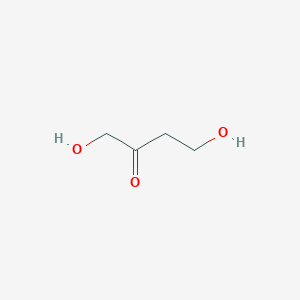
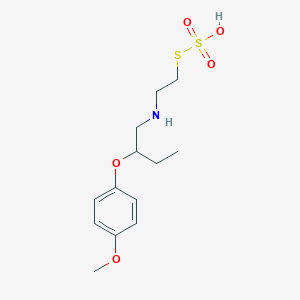
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
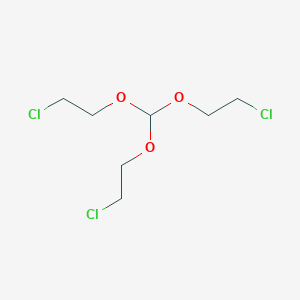
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
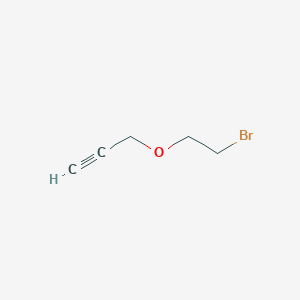
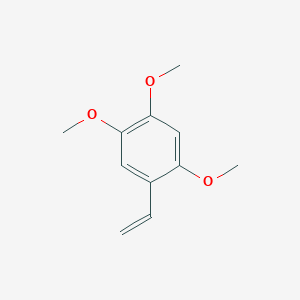
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)